2,4,6-Trichloroanisole (TCA) is a chlorinated aromatic compound recognized for its distinct musty-moldy odor. [] It is primarily known as the main contributor to cork taint in wine, negatively impacting the sensory experience and economic value of affected products. [] TCA can originate from the degradation of 2,4,5-trichlorophenol (2,4,5-TCP), a common wood preservative, by microbial activity. [] This biomethylation process often involves fungi that utilize specific enzymes to convert 2,4,5-TCP into TCA. []
Applications
Cork Quality Control: TCA is a crucial indicator of cork quality in the wine industry. Research focuses on developing sensitive and reliable methods for detecting and quantifying TCA in cork stoppers to prevent its transfer to wine. [] This includes understanding the factors influencing TCA formation and accumulation in cork, as well as developing effective treatments to eliminate or reduce TCA levels. []
Sensory Analysis: TCA is used in sensory studies to investigate its perception threshold and impact on the flavor profile of wine. [] This helps in understanding consumer perception of cork taint and setting acceptable limits for TCA in wine.
Future Directions
Developing Sensory-Based Electronic Noses: Creating portable electronic noses with improved sensitivity and selectivity for TCA detection would be beneficial for rapid and on-site screening of cork and wine samples. []
Related Compounds
2,4,5-Trichlorophenol
Compound Description: 2,4,5-Trichlorophenol is a chlorinated phenolic compound. It is a degradation product of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T). []
Relevance: 2,4,5-Trichlorophenol is structurally related to 2,4,5-Trichloroanisole through the substitution of the methoxy group (-OCH3) in 2,4,5-Trichloroanisole with a hydroxyl group (-OH). []
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
Compound Description: 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a chlorophenoxy acetic acid herbicide. It is known to degrade into 2,4,5-Trichlorophenol. [] 2,4,5-T was a major component of Agent Orange. []
Relevance: 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is structurally similar to 2,4,5-Trichloroanisole, sharing the 2,4,5-Trichlorobenzene moiety. The difference lies in the substituent attached to the benzene ring, with 2,4,5-T having a phenoxyacetic acid group and 2,4,5-Trichloroanisole having a methoxy group. [, ]
2,3,4-Trichloroanisole
Compound Description: 2,3,4-Trichloroanisole is a halogenated aromatic compound. It has been studied for its bioconcentration potential in rainbow trout. []
Relevance: 2,3,4-Trichloroanisole belongs to the same chemical class as 2,4,5-Trichloroanisole, both being trichloroanisoles. They share the core structure of an anisole molecule (methoxybenzene) with three chlorine atoms attached, differing only in the chlorine substitution pattern on the benzene ring. []
2,4,6-Trichloroanisole (TCA)
Compound Description: 2,4,6-Trichloroanisole (TCA) is the primary compound responsible for cork taint in wine. [, ] It imparts an unpleasant moldy/musty taste. []
Relevance: 2,4,6-Trichloroanisole (TCA) is another isomer of 2,4,5-Trichloroanisole, both belonging to the trichloroanisole class. They share the same molecular formula and functional groups, differing only in the arrangement of chlorine atoms around the benzene ring. [, ]
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Isoheptadecanoic acid is a branched-chain saturated fatty acid comprising hexadecanoic (palmitic) acid substituted at position 15 by a methyl group. It is a branched-chain saturated fatty acid, a long-chain fatty acid and a methyl-branched fatty acid. It is a conjugate acid of an isoheptadecanoate. 15-Methylhexadecanoic acid is a natural product found in Solanum tuberosum, Drosophila melanogaster, and other organisms with data available.